molecular formula C26H22ClNO4S B257839 N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Cat. No. B257839
M. Wt: 480 g/mol
InChI Key: YVZCOOLOKOLDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and viral replication. The compound has been shown to induce apoptosis in cancer cells and inhibit the activity of the HIV protease enzyme.
Biochemical and Physiological Effects:
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines. The compound has also been shown to induce the expression of certain tumor suppressor genes and inhibit the activity of certain oncogenes. In addition, it has been shown to reduce the replication of HIV and hepatitis C viruses in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the compound has several limitations, including its complex synthesis method, low solubility, and potential toxicity.

Future Directions

There are several future directions for the study of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide. These include further studies on its mechanism of action and its potential therapeutic applications. The compound could be further tested for its efficacy against various cancer cell lines and viral infections. In addition, efforts could be made to optimize its synthesis method and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide involves the reaction of 2-furylmethylamine with 4-chlorobenzaldehyde, followed by the condensation of the resulting Schiff base with 1,1-dioxide-3-thiacyclohexane-4-carboxylic acid. The final product is obtained through the reaction of the intermediate with 1-naphthylamine. The synthesis method is complex and requires the use of several reagents and solvents.

Scientific Research Applications

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.

properties

Product Name

N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Molecular Formula

C26H22ClNO4S

Molecular Weight

480 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C26H22ClNO4S/c27-20-10-8-19(9-11-20)25-13-12-22(32-25)16-28(21-14-15-33(30,31)17-21)26(29)24-7-3-5-18-4-1-2-6-23(18)24/h1-13,21H,14-17H2

InChI Key

YVZCOOLOKOLDHP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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